molecular formula C22H21NO4 B4598338 Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4598338
M. Wt: 363.4 g/mol
InChI Key: BVWMWIKWYFMFGN-PDGQHHTCSA-N
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Description

“Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The hydroxyphenyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced derivatives.

    Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of “Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylate Derivatives: Compounds with similar pyrrole structures but different substituents.

    Phenylmethylidene Derivatives: Compounds with similar phenylmethylidene groups but different core structures.

Uniqueness

    Structural Complexity: The unique combination of substituents and functional groups in “Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” contributes to its distinct chemical and biological properties.

    Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to unique pharmacological effects.

Properties

IUPAC Name

methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-14-8-10-16(11-9-14)13-23-15(2)20(22(26)27-3)18(21(23)25)12-17-6-4-5-7-19(17)24/h4-12,24H,13H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMWIKWYFMFGN-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=CC=C3O)C2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=CC=C3O)/C2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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